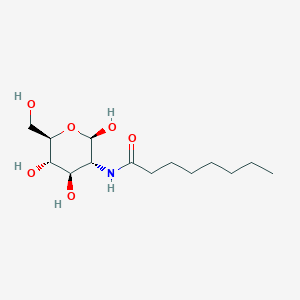
Octanoyl B-D-glucosylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octanoyl B-D-glucosylamine, also known as N-(β-D-Glucopyranosyl)octanamide, is a compound with the molecular formula C14H27NO6 and a molecular weight of 305.37 g/mol . This compound is a derivative of glucosylamine, where an octanoyl group is attached to the nitrogen atom of the glucosylamine molecule. It is primarily used in research and has various applications in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Octanoyl B-D-glucosylamine typically involves the reaction of glucosylamine with octanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride . The general reaction scheme is as follows:
Glucosylamine+Octanoyl chloride→Octanoyl B-D-glucosylamine+HCl
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
Octanoyl B-D-glucosylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the octanoyl group can be replaced by other acyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Octanoic acid and glucosylamine.
Reduction: Octylamine and glucosylamine.
Substitution: Various N-acyl glucosylamines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Octanoyl B-D-glucosylamine has several applications in scientific research:
Biology: The compound is used in studies related to glycosylation and its effects on protein function and stability.
Industry: It is used in the development of surfactants and emulsifiers due to its amphiphilic nature.
Mecanismo De Acción
The mechanism of action of Octanoyl B-D-glucosylamine involves its interaction with specific molecular targets and pathways. The compound can act as a glycosyl donor in enzymatic reactions, facilitating the transfer of the glucosyl moiety to acceptor molecules. This process is crucial in glycosylation, which affects protein folding, stability, and function . Additionally, the octanoyl group can enhance the compound’s lipophilicity, improving its ability to interact with lipid membranes and potentially modulate membrane-associated processes.
Comparación Con Compuestos Similares
Octanoyl B-D-glucosylamine can be compared with other similar compounds, such as:
N-Acetylglucosamine: A derivative of glucosamine with an acetyl group instead of an octanoyl group. It is commonly found in chitin and glycoproteins.
N-Butanoylglucosamine: Similar to this compound but with a shorter butanoyl chain. It has different physicochemical properties and applications.
N-Decanoylglucosamine: Similar to this compound but with a longer decanoyl chain.
This compound is unique due to its specific chain length, which balances hydrophilicity and lipophilicity, making it suitable for various applications in research and industry.
Propiedades
Fórmula molecular |
C14H27NO6 |
|---|---|
Peso molecular |
305.37 g/mol |
Nombre IUPAC |
N-[(2R,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]octanamide |
InChI |
InChI=1S/C14H27NO6/c1-2-3-4-5-6-7-10(17)15-11-13(19)12(18)9(8-16)21-14(11)20/h9,11-14,16,18-20H,2-8H2,1H3,(H,15,17)/t9-,11-,12-,13-,14-/m1/s1 |
Clave InChI |
DOPGJHMBFNGSTK-DKTYCGPESA-N |
SMILES isomérico |
CCCCCCCC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O)CO)O)O |
SMILES canónico |
CCCCCCCC(=O)NC1C(C(C(OC1O)CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



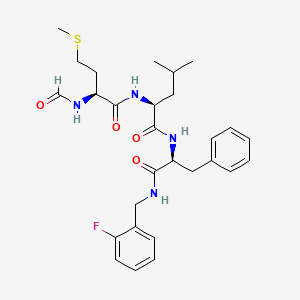

![3-[(Pent-2-yn-1-yl)oxy]aniline](/img/structure/B13826419.png)
![1-[(4-Fluorophenyl)sulfonyl]-4-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]piperazine](/img/structure/B13826420.png)

![4-Benzyl-2-[2-(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)-1,3-bis(4-tert-butylphenyl)propan-2-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B13826422.png)
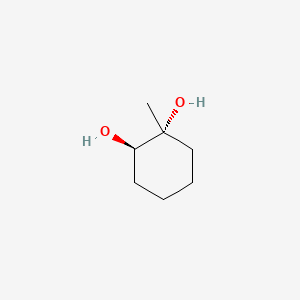
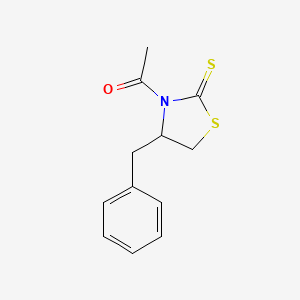
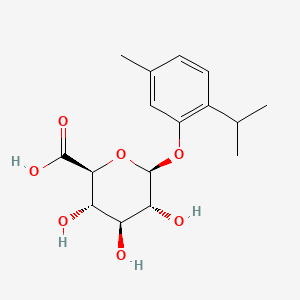
![(4S)-5-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[2-[[(2S)-1-[[(1S)-3-amino-1-carboxy-3-oxopropyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-5-oxopentanoic acid](/img/structure/B13826451.png)
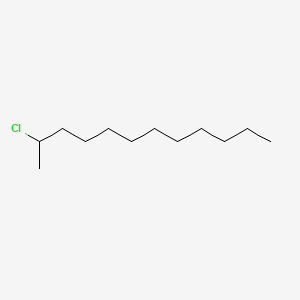

![[1-chloro-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] (Z)-octadec-9-enoate](/img/structure/B13826477.png)
